Cas no 1805014-52-1 (Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate)

Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate
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- インチ: 1S/C10H11ClF2N2O2/c1-17-8(16)2-5-6(3-11)9(10(12)13)15-4-7(5)14/h4,10H,2-3,14H2,1H3
- InChIKey: FRXKLSBSNGRIJA-UHFFFAOYSA-N
- SMILES: ClCC1C(C(F)F)=NC=C(C=1CC(=O)OC)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 269
- XLogP3: 1
- トポロジー分子極性表面積: 65.2
Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029064069-1g |
Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate |
1805014-52-1 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetateに関する追加情報
Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate: A Comprehensive Overview
Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate (CAS No. 1805014-52-1) is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyridine ring system, which serves as a versatile scaffold for various functional groups. The presence of amino, chloromethyl, and difluoromethyl substituents on the pyridine ring imparts distinctive chemical and biological properties, making it a valuable molecule for research and development.
The core structure of this compound is a pyridine ring, a six-membered aromatic ring with one nitrogen atom. The substitution pattern on the pyridine ring is critical to its functionality. At position 5, there is an amino group (-NH2), which can act as a nucleophile or hydrogen bond donor in chemical reactions. The chloromethyl group (-CH2Cl) at position 3 introduces electrophilic character due to the presence of chlorine, which can participate in various substitution or elimination reactions. Additionally, the difluoromethyl group (-CF2H) at position 2 contributes to the molecule's stability and electronic properties due to the electronegativity of fluorine atoms.
The acetate ester group (-COOCH3) attached to position 4 of the pyridine ring further modulates the compound's reactivity and solubility. Ester groups are commonly used in organic synthesis as protecting groups or as intermediates in the preparation of more complex molecules. The combination of these functional groups makes Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate a highly versatile building block for synthesizing bioactive compounds.
Recent studies have highlighted the potential of this compound in drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. For instance, the amino group can serve as a binding site for metal ions or act as a hydrogen bond donor in protein-ligand interactions. The chloromethyl group can undergo nucleophilic substitution reactions, enabling the attachment of additional functional groups to tailor the molecule's activity. The difluoromethyl group enhances lipophilicity, which is crucial for drug absorption and bioavailability.
In addition to its pharmacological applications, Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate has shown promise in materials science. Its aromatic system and functional groups make it suitable for use in organic electronics, where it can serve as an electron-deficient component in π-conjugated systems. This property is particularly valuable in the development of organic semiconductors and light-emitting diodes (OLEDs).
The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. Key steps include nucleophilic aromatic substitution, Friedel-Crafts alkylation, and esterification reactions. Researchers have explored various strategies to optimize these steps, aiming to improve yield and purity while minimizing side reactions.
Recent advancements in green chemistry have also influenced the synthesis of this compound. For example, catalytic methods using transition metal catalysts or enzymatic approaches have been employed to reduce waste and enhance sustainability. These efforts align with global trends toward environmentally friendly chemical processes.
In conclusion, Methyl 5-amino-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-acetate (CAS No. 1805014-52-1) is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in drug discovery, materials science, and organic synthesis. As ongoing studies continue to uncover new applications and optimize synthetic routes, this compound will likely play an increasingly important role in advancing scientific innovation.
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